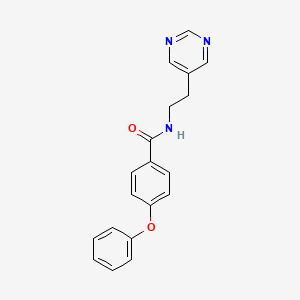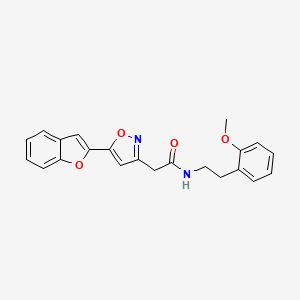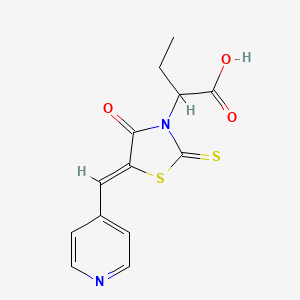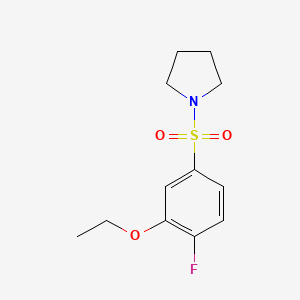
4-苯氧基-N-(2-(嘧啶-5-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a synthetic compound that belongs to the group of benzamide derivatives. It is a small molecule with a molecular formula of C19H17N3O2 and a molecular weight of 319.364 . This compound belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a series of new compounds has been synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate . Another study mentions a Diels–Alder reaction between key intermediates leading to the formation of the correspondent compound .Molecular Structure Analysis
The molecular structure of “4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” involves a pyrimidine ring attached to a phenyl ring through an ether linkage and an amide linkage . The pyrimidine ring is also attached to an ethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” are not mentioned in the retrieved papers, the synthesis process of similar compounds often involves reactions such as condensation, isomerization, and ring-opening and ring-closure processes .科学研究应用
醛糖还原酶抑制剂和抗氧化活性
含有吡啶并[1,2-a]嘧啶-4-酮衍生物的化合物已被测试为醛糖还原酶 (ALR2) 抑制剂,显示出微摩尔/亚微摩尔范围内的活性水平。这些衍生物显示出显着的抗氧化特性,表明在控制氧化应激相关疾病中具有潜在应用 (C. La Motta 等人,2007)。
杂环酚的合成
新型杂环酚的合成,包括 9-羟基吡啶并[1,2-a]嘧啶-4-酮衍生物,表明这些化合物在创建具有多种生物活性的 novel 化学实体方面的潜力。这些合成途径可以导致新药的开发 (F. Dennin 等人,1991)。
组蛋白脱乙酰酶抑制
N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 是一种选择性小分子组蛋白脱乙酰酶 (HDAC) 抑制剂,表明具有类似核心结构的化合物可能通过表观遗传机制调节基因表达而在癌症治疗中具有潜在应用 (Nancy Z. Zhou 等人,2008)。
缓蚀
诸如 4-(4-((吡啶-2-基)亚甲基氨基)苯氧基)-N-((吡啶-2-基)亚甲基)苯甲胺的衍生物已对其在酸性介质中对低碳钢的缓蚀性能进行了研究。这表明在材料科学中保护金属免受腐蚀的潜在应用 (Manilal Murmu 等人,2019)。
未来方向
The future directions for “4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications. This could include designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .
作用机制
Target of Action
The primary target of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38 alpha, is a protein that plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
It is known to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction could potentially modulate the MAPK14 pathway, affecting various cellular processes such as inflammation and stress response.
Result of Action
It has been reported that structurally similar compounds have shown significant antiviral activity . This suggests that 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide could potentially have similar effects.
属性
IUPAC Name |
4-phenoxy-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-11-10-15-12-20-14-21-13-15)16-6-8-18(9-7-16)24-17-4-2-1-3-5-17/h1-9,12-14H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRSPJSZRTXLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2867623.png)
![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)



![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)

![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)
